molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1149279
CAS No.: 1357945-49-3
M. Wt: 323.919
InChI Key: CVXSIXKIMJVPFN-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antioxidant Applications : A study by Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).

  • Synthesis of Polyheterocyclic Systems : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in constructing new polyheterocyclic ring systems, demonstrating the chemical versatility of related compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Analgesic and Anti-Inflammatory Activities : Chamakuri et al. (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy, & Yellu, 2016).

  • Hydrogen-Bonded Dimers and Molecular Aggregation : A study by Quiroga et al. (2010) focused on the hydrogen-bonded dimer formation in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, providing insights into the molecular aggregation of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

  • Antiproliferative Activity in Cancer Research : Razmienė et al. (2021) developed a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines with potential antiproliferative activity against various cancer cell lines, showing the application of these compounds in cancer research (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

  • Synthesis of Heterocyclic Compounds : Mohareb and MegallyAbdo (2015) used 3-bromoacetylcoumarin for synthesizing various heterocyclic derivatives, including those involving 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, which demonstrated significant cytotoxic effects in vitro (Mohareb & MegallyAbdo, 2015).

  • Biomedical Applications : A review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their potential in drug discovery, especially as kinase inhibitors (Donaire-Arias, Montagut, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

Given its potential as a precursor for the production of anticancer drugs , future research could explore the development of novel synthetic strategies and applications of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in medicinal chemistry.

Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXSIXKIMJVPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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